molecular formula C14H12N4S2 B8244361 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea

Cat. No.: B8244361
M. Wt: 300.4 g/mol
InChI Key: PALLRKIAFYMOFT-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzothiazole ring, a cyanovinyl group, and a thiourea moiety. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antitubercular properties .

Preparation Methods

The synthesis of 1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions, which offer efficient and rapid synthesis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Allyl-3-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

    Complexation: It can form complexes with metal ions, which can be characterized by various spectroscopic techniques.

Properties

IUPAC Name

1-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALLRKIAFYMOFT-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/C=C(/C#N)\C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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